Methyl 2-aminoquinoline-3-carboxylate: A Comprehensive Technical Guide for Scientific Professionals
Methyl 2-aminoquinoline-3-carboxylate: A Comprehensive Technical Guide for Scientific Professionals
Executive Summary: Methyl 2-aminoquinoline-3-carboxylate is a highly functionalized heterocyclic compound built upon the privileged quinoline scaffold. Its unique arrangement of an aromatic amine, a methyl ester, and the quinoline nitrogen atom makes it a versatile and valuable building block in modern synthetic chemistry. This guide provides an in-depth analysis of its core physicochemical properties, spectral characteristics, synthesis, and chemical reactivity. Furthermore, it explores its applications as a key intermediate in the development of novel therapeutic agents and functional materials, offering researchers and drug development professionals a foundational understanding of its scientific and practical significance.
Core Physicochemical and Structural Properties
Methyl 2-aminoquinoline-3-carboxylate is a stable organic solid at room temperature. Its properties are largely defined by the interplay between the electron-donating amino group and the electron-withdrawing carboxylate group on the quinoline core.
Chemical Identity
The fundamental identifiers for Methyl 2-aminoquinoline-3-carboxylate are summarized below.
| Property | Value | Reference |
| IUPAC Name | Methyl 2-aminoquinoline-3-carboxylate | |
| CAS Number | 75353-50-3 | [1] |
| Molecular Formula | C₁₁H₁₀N₂O₂ | [1] |
| Molecular Weight | 202.21 g/mol | [1] |
| SMILES | O=C(C1=CC2=CC=CC=C2N=C1N)OC | [1] |
Physical Properties
While an exact melting point is not widely reported in the literature, compounds of this class are typically crystalline solids. The solubility is dictated by the aromatic nature and the polar functional groups.
| Property | Predicted Value & Rationale | Reference |
| Appearance | Expected to be a pale yellow to off-white crystalline solid. | |
| Melting Point | Not consistently reported. Similar quinoline structures exhibit melting points well above 150 °C. | [2] |
| Solubility | Limited solubility in water. Good solubility in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). Moderate solubility in alcohols like methanol and ethanol. Insoluble in non-polar solvents like hexanes. |
Spectroscopic Profile: The Compound's Fingerprint
The structural features of Methyl 2-aminoquinoline-3-carboxylate give rise to a distinct spectroscopic signature. The following data are predicted based on the analysis of closely related quinoline derivatives and fundamental principles of spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (Predicted, 400 MHz, DMSO-d₆):
-
δ ~8.5-8.7 ppm (s, 1H): This singlet corresponds to the proton at the C4 position, which is deshielded by the adjacent ester group and the aromatic system.[2]
-
δ ~7.2-8.0 ppm (m, 4H): A complex multiplet region for the four protons on the benzo-fused ring (C5, C6, C7, C8).[3]
-
δ ~7.0-7.5 ppm (s, 2H): A broad singlet characteristic of the primary amine (-NH₂) protons. The chemical shift can vary with concentration and temperature.
-
δ ~3.8 ppm (s, 3H): A sharp singlet integrating to three protons, corresponding to the methyl ester (-OCH₃) group.[3]
-
-
¹³C NMR (Predicted, 101 MHz, DMSO-d₆):
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence of the key functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference |
| 3450 - 3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | [4] |
| 1725 - 1700 | C=O Stretch | Ester (-COOCH₃) | [2] |
| 1620 - 1580 | C=C and C=N Aromatic Stretch | Quinoline Ring | [4] |
| 1250 - 1200 | C-O Stretch | Ester | [5] |
Synthesis and Purification
The most direct and common method for synthesizing the 2-aminoquinoline core is the Friedländer Annulation . This reaction involves the acid- or base-catalyzed condensation of a 2-aminoaryl ketone with a compound containing an α-methylene group, such as a β-ketoester or a malonate derivative.
Representative Synthesis: Friedländer Annulation
For Methyl 2-aminoquinoline-3-carboxylate, a logical approach involves the reaction between 2-aminobenzophenone and methyl cyanoacetate. The reaction proceeds through an initial Knoevenagel condensation, followed by an intramolecular cyclization and tautomerization to yield the final aromatic product.
Detailed Experimental Protocol: Synthesis of Methyl 2-aminoquinoline-3-carboxylate
Materials:
-
2-Aminobenzophenone (1.0 eq)
-
Methyl Cyanoacetate (1.2 eq)
-
Potassium tert-butoxide (2.0 eq)
-
Anhydrous tert-Butanol (solvent)
-
Hydrochloric Acid (1 M)
-
Saturated Sodium Bicarbonate solution
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 2-aminobenzophenone (1.0 eq) and anhydrous tert-butanol.
-
Stir the mixture until the solid is fully dissolved.
-
Add methyl cyanoacetate (1.2 eq) to the solution.
-
In a separate flask, dissolve potassium tert-butoxide (2.0 eq) in anhydrous tert-butanol. Add this solution dropwise to the reaction mixture at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux (approx. 85-90 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it into a beaker of ice water.
-
Acidify the aqueous mixture to pH ~6-7 with 1 M HCl. A precipitate should form.
-
Collect the crude solid by vacuum filtration and wash with cold water.
-
Dissolve the crude solid in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Synthesis and Purification Workflow
The overall process from starting materials to a pure, characterized final product can be visualized as a multi-step workflow.
Chemical Reactivity and Derivatization Potential
The molecule possesses three key reactive sites: the C2-amino group, the C3-ester, and the N1-quinoline nitrogen. This trifunctional nature makes it an excellent scaffold for building molecular complexity.
-
N-Acylation/Sulfonylation: The primary amino group can readily react with acyl chlorides, anhydrides, or sulfonyl chlorides to form the corresponding amides and sulfonamides.
-
Ester Hydrolysis/Amidation: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under basic conditions or converted directly to amides by heating with amines.
-
Quinoline N-Alkylation: The lone pair on the quinoline nitrogen (N1) can act as a nucleophile, reacting with alkyl halides to form quaternary quinolinium salts.
-
Electrophilic Aromatic Substitution: The benzene portion of the quinoline ring can undergo electrophilic substitution, although the conditions must be carefully controlled.
The diagram below illustrates these potential transformations.
Applications in Research and Development
The quinoline nucleus is a cornerstone pharmacophore in medicinal chemistry, and Methyl 2-aminoquinoline-3-carboxylate serves as a valuable starting point for accessing novel derivatives.[6]
-
Anticancer Drug Discovery: The quinoline scaffold is present in numerous approved anticancer agents. Derivatives of 2-aminoquinoline-3-carboxylic acid have been specifically investigated as potent inhibitors of protein kinase CK2, a target implicated in various cancers.[7] The functional groups allow for the strategic addition of pharmacophoric elements to improve potency and selectivity.
-
Antimicrobial Agents: Functionalized quinolines have a long history as antimalarial and antibacterial drugs. The amino and ester groups on this scaffold can be modified to generate libraries of compounds for screening against various pathogens.[6]
-
Fluorescent Probes and Materials Science: The rigid, planar quinoline system is inherently fluorescent. Modifications to the amino and carboxylate groups can tune the photophysical properties (e.g., emission wavelength, quantum yield), making its derivatives candidates for use as fluorescent probes in biological imaging or as components in organic light-emitting diodes (OLEDs).
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for Methyl 2-aminoquinoline-3-carboxylate should always be consulted, general precautions for handling substituted aminoquinolines apply.
-
Hazard Identification: May cause skin and eye irritation. May be harmful if swallowed or inhaled.
-
Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
Methyl 2-aminoquinoline-3-carboxylate is a foundational building block that offers significant opportunities for chemical innovation. Its straightforward synthesis via the Friedländer annulation and the versatile reactivity of its functional groups provide chemists with a reliable platform for the design and synthesis of complex molecules. Its proven relevance as a scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and antimicrobial agents, ensures its continued importance in the fields of drug discovery and materials science.
References
-
MDPI. (n.d.). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. MDPI. Retrieved from [Link]
-
PMC. (n.d.). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. PubMed Central. Retrieved from [Link]
-
RSC Medicinal Chemistry. (2024). 4. Royal Society of Chemistry. Retrieved from [Link]
-
Trinh Thi Huan, et al. (2021). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. Vietnam Journal of Chemistry. Retrieved from [Link]
-
PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. Retrieved from [Link]
-
ChemSynthesis. (2025). ethyl 4-amino-2-methyl-3-quinolinecarboxylate. ChemSynthesis. Retrieved from [Link]
-
Asian Journal of Organic & Medicinal Chemistry. (n.d.). 2. Asian Journal of Organic & Medicinal Chemistry. Retrieved from [Link]
-
NIH. (n.d.). A new synthesis of indolo[2,3-b]quinolines from 3-acetyl-N-alkyl-2-chloroindoles with 2-aminobenzophenone. National Institutes of Health. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of 3-aminoquinolines from α-imino rhodium carbenes and 2-aminobenzaldehydes. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure S11. 1 H NMR spectrum of 3f . ResearchGate. Retrieved from [Link]
-
SpectraBase. (n.d.). 3-[(Quinolin-2-ylmethyl)amino]quinoline - Optional[13C NMR]. SpectraBase. Retrieved from [Link]
- Google Patents. (n.d.). US5136085A - Synthesis of 2-aminobenzophenones. Google Patents.
-
Bentham Science. (n.d.). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Bentham Science. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 2-methylquinoline-3-carboxylate. PubChem. Retrieved from [Link]
-
CP Lab Chemicals. (n.d.). Methyl quinoline-3-carboxylate, min 97%, 1 gram. CP Lab Chemicals. Retrieved from [Link]
-
ResearchGate. (2022). Synthesis and Characterization of Some New Quinoline Derivatives Derived from 2-Amino Benzonitrile. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of experimental and calculated IR spectra of 2-amino-3-methylpyridine. ResearchGate. Retrieved from [Link]
-
Spectroscopy Online. (2018). The Carbonyl Group, Part V: Carboxylates—Coming Clean. Spectroscopy Online. Retrieved from [Link]
-
PubChemLite. (n.d.). Ethyl 2-aminoquinoline-3-carboxylate (C12H12N2O2). PubChemLite. Retrieved from [Link]
Sources
- 1. clearsynth.com [clearsynth.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4- (L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benthamscience.com [benthamscience.com]
